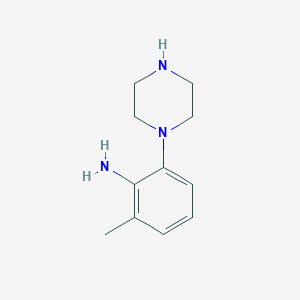

2-Methyl-6-(piperazin-1-yl)aniline

Description

2-Methyl-6-(piperazin-1-yl)aniline is an aromatic amine featuring a piperazine ring substituted at the 6-position of the aniline backbone and a methyl group at the 2-position. Piperazine, a six-membered heterocycle with two nitrogen atoms, confers strong electron-donating properties due to its lone electron pairs, while the methyl group introduces steric effects. This compound is of interest in materials science and pharmaceutical chemistry, particularly as a precursor for dyes, OLED emitters, or bioactive molecules. Its structural flexibility allows for tuning electronic and steric properties through modifications to the piperazine or aniline moieties .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-6-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8,12H2,1H3 |

InChI Key |

WCPSWLFWOFTZTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under suitable conditions to form the desired product. Common reagents used in this synthesis include hydrogen gas for the reduction step and various solvents such as ethanol or methanol for the subsequent reaction .

Industrial Production Methods

Industrial production methods for 2-Methyl-6-(piperazin-1-yl)aniline often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperazin-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine nitrogen atoms .

Scientific Research Applications

2-Methyl-6-(piperazin-1-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in various therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding or other interactions with target molecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to 2-methyl-6-(piperazin-1-yl)aniline, differing in substituents, heterocycles, or functional groups:

Electronic and Functional Comparisons

Piperazine vs. Piperidine :

Piperazine (two nitrogen atoms) in 2-methyl-6-(piperazin-1-yl)aniline provides stronger electron donation compared to piperidine (one nitrogen) in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This enhances charge transfer in OLED applications, but piperidine-based compounds may exhibit better metabolic stability in pharmaceuticals .Substituent Effects :

- The methyl group in 4-[(4-methylpiperazin-1-yl)methyl]aniline increases solubility but reduces conjugation between the aniline and piperazine, limiting electron delocalization compared to the direct substitution in the target compound .

- Benzyl and methoxy groups in the Sigma-Aldrich compound () improve lipophilicity, making it suitable for membrane-permeable drug candidates, whereas the target compound’s unmodified piperazine favors polar environments .

Heterocyclic vs. Hydrocarbon Substituents :

The isopropenyl group in 2-methyl-6-(prop-1-en-2-yl)aniline lacks electron-donating capacity, rendering it less effective in optoelectronic applications but useful in hydrophobic polymer matrices .

Biological Activity

Overview

2-Methyl-6-(piperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and an aniline moiety. This compound has been shown to exhibit various biological activities, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure

The molecular formula of 2-Methyl-6-(piperazin-1-yl)aniline is , and its structure can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Aniline Group : A benzene ring attached to an amino group, with a methyl group at the 2-position relative to the aniline nitrogen.

Biological Activity

Research indicates that 2-Methyl-6-(piperazin-1-yl)aniline exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values are competitive with established antibiotics.

- Antifungal Properties : Preliminary studies suggest that it may also possess antifungal activity, particularly against strains like Candida albicans.

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | MIC (μM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 |

| Antibacterial | Escherichia coli | 31.108 - 124.432 |

| Antifungal | Candida albicans | 6.5 |

The mechanism by which 2-Methyl-6-(piperazin-1-yl)aniline exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. Studies suggest that its action may involve:

- Inhibition of Protein Synthesis : Similar to other antimicrobial agents, it may disrupt the synthesis of essential proteins in bacteria.

- Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation by pathogenic bacteria, which is critical in treating chronic infections.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the efficacy of 2-Methyl-6-(piperazin-1-yl)aniline against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited bactericidal activity with an MIC comparable to standard treatments like ciprofloxacin.

-

Antifungal Activity Assessment :

- In vitro tests demonstrated that the compound significantly reduced the growth of Candida albicans, with results suggesting a possible mechanism involving disruption of cell membrane integrity.

Structural Similarities and Comparisons

Several compounds exhibit structural similarities with 2-Methyl-6-(piperazin-1-yl)aniline, which may provide insights into its biological activity:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 1-(2-Methylphenyl)piperazine | Piperazine ring attached to a methylphenyl group | 0.91 |

| 1-(4-Methylphenyl)piperazine | Piperazine ring attached to a para-methylphenyl group | 0.91 |

| 3-(4-Methylpiperazin-1-yl)aniline | Aniline structure with a piperazine substituent | 0.89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.